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Introduction
Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a

cornerstone of medicinal chemistry and materials science.[1] Its structure, consisting of a

benzene ring fused to a pyridine ring, serves as the foundational scaffold for a vast array of

pharmaceuticals, agrochemicals, and functional materials.[2] From the first effective

antimalarial drug, quinine, to modern anticancer agents, the quinoline nucleus is a recurring

motif in compounds with profound biological activity.[3][4]

This technical guide provides a comprehensive overview of the discovery and history of

quinoline. It traces the journey from its initial isolation from natural sources to the development

of the classical synthetic methodologies that defined 19th-century organic chemistry. This

document is intended for researchers, scientists, and drug development professionals, offering

detailed experimental protocols for key historical syntheses, comparative data in structured

tables, and visualizations of reaction pathways to facilitate a deeper understanding of this

remarkable heterocyclic system.

Initial Discovery and Structural Elucidation
The story of quinoline begins in the early 19th century, a period of fervent exploration into the

chemical constituents of coal tar.

1834: German chemist Friedlieb Ferdinand Runge first isolated a yellow-colored, oily

substance from coal tar, which he named "leukol" or "chinolin".[1][5] This marked the first
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identification of quinoline as a distinct chemical entity.[5]

1842: A few years later, French chemist Charles Gerhardt obtained a similar compound

through the dry distillation of the Cinchona alkaloid, quinine, with potassium hydroxide.[1][6]

He named his substance "Chinolein".[1]

Identity Confirmation: For some time, Runge's and Gerhardt's compounds were believed to

be different isomers due to variations in their reactivity.[6] However, the German chemist

August Hoffmann later demonstrated that these discrepancies were due to the presence of

contaminants and that the two compounds were, in fact, identical.[1][6]

Structural Determination: The precise chemical structure of quinoline remained a puzzle for

several decades. In 1869, August Kekulé, renowned for his work on the structure of

benzene, proposed the correct bicyclic structure for quinoline, comprising a benzene ring

fused to a pyridine ring.[5] This breakthrough provided the theoretical framework necessary

for chemists to understand its properties and devise methods for its synthesis.

The following table summarizes these pivotal early milestones.

Event Key Individual(s) Year Significance

First isolation from

coal tar

Friedlieb Ferdinand

Runge
1834

Initial discovery of the

quinoline molecule.[5]

[7]

Isolation from quinine

distillation
Charles Gerhardt 1842

Linked the quinoline

scaffold to natural

alkaloids.[1][6]

Confirmation of

Identity
August Hoffmann -

Proved that the

compounds from coal

tar and quinine were

the same.[6]

Proposal of Fused

Ring Structure
August Kekulé 1869

Provided the correct

chemical structure,

enabling synthetic

efforts.[5]
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The Classical Era of Quinoline Synthesis
The late 19th century was a golden age for synthetic organic chemistry, witnessing the

development of several foundational methods for constructing the quinoline core. These

"named reactions" remain fundamental in the field.[7][8]

Skraup Synthesis (1880)
Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first and most

direct methods for synthesizing the parent quinoline ring.[7][9] The reaction involves heating an

aniline with glycerol, concentrated sulfuric acid, and a mild oxidizing agent like nitrobenzene.[9]

[10] The reaction is known for being vigorous and often requires a moderator, such as ferrous

sulfate.[9]

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate

(optional).[7]

Procedure:

In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol

in a large flask equipped with a reflux condenser.

Add ferrous sulfate to moderate the reaction.

Slowly add nitrobenzene to the mixture.

Heat the mixture cautiously. The reaction is highly exothermic and will proceed vigorously.

Maintain heating under reflux for several hours after the initial vigorous phase subsides.

After cooling, dilute the mixture with water and steam distill to remove unreacted

nitrobenzene.

Make the residue alkaline with sodium hydroxide and steam distill again to isolate the

quinoline.

The distillate is then extracted with an organic solvent (e.g., diethyl ether), dried, and

purified by distillation.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/pdf/The_Enduring_Legacy_of_Quinoline_A_Technical_Guide_to_its_Discovery_and_Synthesis.pdf
https://www.organicreactions.org/pubchapter/the-friedlander-synthesis-of-quinolines/
https://www.benchchem.com/pdf/The_Enduring_Legacy_of_Quinoline_A_Technical_Guide_to_its_Discovery_and_Synthesis.pdf
https://en.wikipedia.org/wiki/Skraup_reaction
https://en.wikipedia.org/wiki/Skraup_reaction
https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-.html?m=1
https://en.wikipedia.org/wiki/Skraup_reaction
https://www.benchchem.com/pdf/The_Enduring_Legacy_of_Quinoline_A_Technical_Guide_to_its_Discovery_and_Synthesis.pdf
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Historical_Synthesis_of_Quinoline_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Skraup synthesis proceeds through several key steps:

Dehydration: Sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde,

acrolein.[7][11]

Michael Addition: The aniline acts as a nucleophile and adds to the acrolein in a Michael-type

reaction.[2]

Cyclization: The resulting intermediate undergoes acid-catalyzed cyclization.

Dehydration & Oxidation: The cyclized intermediate dehydrates to form a dihydroquinoline,

which is then oxidized by nitrobenzene to the final aromatic quinoline product.[2][11]

Caption: Workflow for the Skraup Synthesis of Quinoline.

Friedländer Synthesis (1882)
Developed by German chemist Paul Friedländer, this is a versatile acid- or base-catalyzed

condensation reaction.[8][12] It involves reacting a 2-aminobenzaldehyde or 2-aminoketone

with a carbonyl compound containing a reactive α-methylene group to form a substituted

quinoline.[13][14]

Materials: 2-aminobenzaldehyde, acetaldehyde (or another enolizable ketone/aldehyde),

sodium hydroxide (for base catalysis) or p-toluenesulfonic acid (for acid catalysis), ethanol

(solvent).[14]

Procedure:

Dissolve the 2-aminobenzaldehyde and the carbonyl compound (e.g., acetaldehyde) in a

suitable solvent like ethanol.

Add the catalyst (e.g., a few pellets of NaOH or a catalytic amount of acid).

Heat the mixture under reflux for several hours.

Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture, neutralize if necessary, and remove the

solvent under reduced pressure.

Purify the resulting quinoline derivative by recrystallization or column chromatography.

Two primary mechanisms are proposed for the Friedländer synthesis.[12] The first pathway

begins with an aldol condensation between the two carbonyl reactants, followed by cyclization

via imine formation. The second pathway starts with the formation of a Schiff base between the

amine and the carbonyl, followed by an intramolecular aldol reaction to close the ring.

Pathway 1: Aldol First Pathway 2: Schiff Base First

o-Aminoaryl Ketone +
α-Methylene Ketone

Aldol Adduct

 Aldol
Condensation 

α,β-Unsaturated
Carbonyl

 -H₂O 

Quinoline

 Cyclization
(Imine Formation)

-H₂O 

o-Aminoaryl Ketone +
α-Methylene Ketone

Schiff Base

 Imine
Formation

-H₂O 

Cyclized Adduct

 Intramolecular
Aldol Reaction 

Quinoline

 -H₂O 
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Caption: Alternative mechanistic pathways of the Friedländer Synthesis.
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Combes Quinoline Synthesis (1888)
The Combes synthesis provides a route to 2,4-disubstituted quinolines.[15] The method

involves the acid-catalyzed condensation of a primary arylamine (aniline) with a β-diketone.[16]

[17] The reaction proceeds by forming an enamine intermediate, which then cyclizes under

strong acid conditions.[17]

Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid (or

polyphosphoric acid).[2]

Procedure:

Mix the aniline and the β-diketone (e.g., acetylacetone). An initial condensation may occur

spontaneously or with gentle warming to form the enamine intermediate.

Carefully add the mixture to a strong acid catalyst, such as concentrated sulfuric acid, at a

low temperature.

Heat the reaction mixture for a specified time to induce cyclization and dehydration.

Pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia or

sodium hydroxide).

The precipitated product is collected by filtration, washed with water, and purified by

recrystallization.

Aniline +
β-Diketone

Enamine
Intermediate

 Condensation
-H₂O Protonated

Intermediate

 Acid Catalyst
(e.g., H₂SO₄) Cyclization & Dehydration

(Rate-Determining Step)
2,4-Disubstituted

Quinoline
 -H₂O 

Click to download full resolution via product page

Caption: Generalized workflow for the Combes Quinoline Synthesis.

Gould-Jacobs Reaction (1939)
Though developed later than the other classical methods, the Gould-Jacobs reaction is a highly

effective route for preparing 4-hydroxyquinoline derivatives, which are important
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pharmaceutical intermediates.[18][19] The reaction begins with the condensation of an aniline

with an alkoxy methylenemalonic ester, followed by thermal cyclization.[18][20] Subsequent

hydrolysis and decarboxylation yield the 4-hydroxyquinoline.[19]

Materials: Aniline, diethyl ethoxymethylenemalonate (DEEM), high-boiling inert solvent (e.g.,

diphenyl ether or mineral oil), sodium hydroxide (for hydrolysis).[2][21]

Procedure:

Condensation: Heat a mixture of the aniline and diethyl ethoxymethylenemalonate at 100-

140°C. The ethanol formed during the condensation is distilled off.[2]

Cyclization: Add a high-boiling solvent (e.g., diphenyl ether) to the intermediate and heat

the mixture to a high temperature (typically ~250°C) to induce thermal cyclization.

Hydrolysis (Saponification): After cooling, the cyclized product (a 4-hydroxy-3-

carboalkoxyquinoline) is hydrolyzed by heating with aqueous sodium hydroxide.[18]

Decarboxylation: Neutralize the solution with acid to precipitate the carboxylic acid, which

is then decarboxylated by heating to yield the final 4-hydroxyquinoline product.[18]

Aniline +
Alkoxy Methylenemalonate Anilidomethylenemalonate

 Condensation
(Heat) 4-Hydroxy-3-carboalkoxyquinoline

 Thermal Cyclization
(~250°C) Quinoline-3-carboxylic Acid

 Saponification
(NaOH, H₂O) 4-Hydroxyquinoline

 Decarboxylation
(Heat) 

Click to download full resolution via product page

Caption: Stepwise process of the Gould-Jacobs Reaction.

Summary of Classical Synthesis Methods
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Synthesis
Method

Year Key Reactants
Typical
Conditions

Product Type

Skraup

Synthesis
1880 Aniline, Glycerol

H₂SO₄, Oxidizing

Agent (e.g.,

Nitrobenzene)

Substituted or

Unsubstituted

Quinolines[9]

Doebner-von

Miller
1881

Aniline, α,β-

Unsaturated

Carbonyl

Strong Acid (e.g.,

HCl)

2,4-Disubstituted

Quinolines[15]

Friedländer

Synthesis
1882

o-Aminoaryl

Aldehyde/Ketone

, α-Methylene

Carbonyl

Acid or Base

Catalyst

Poly-substituted

Quinolines[12]

[13]

Combes

Synthesis
1888

Aniline, β-

Diketone

Strong Acid (e.g.,

H₂SO₄)

2,4-Disubstituted

Quinolines[16]

[22]

Gould-Jacobs

Reaction
1939

Aniline, Alkoxy

Methylenemalon

ate

Heat, then

Hydrolysis &

Decarboxylation

4-

Hydroxyquinoline

s[18][19]

Quinoline in Nature: The Cinchona Alkaloids
Long before quinoline was isolated from coal tar, its derivatives were used medicinally in the

form of Cinchona bark.[1] The bark of the Cinchona tree, native to the Andes, is the natural

source of several important quinoline alkaloids, including quinine, quinidine, cinchonine, and

cinchonidine.[1][23]

For centuries, indigenous peoples in South America used the bark to treat fevers.[1] Jesuit

missionaries introduced it to Europe around 1636, where it became the first effective treatment

for malaria.[1][24] The isolation of the active compound, quinine, by French researchers Pierre

Joseph Pelletier and Joseph Bienaimé Caventou in 1820 was a landmark achievement in

pharmacology, marking the first use of a specific chemical compound to treat an infectious

disease.[4][24]
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Alkaloid Chemical Formula Primary Therapeutic Use

Quinine C₂₀H₂₄N₂O₂ Antimalarial[23][24]

Quinidine C₂₀H₂₄N₂O₂ Antiarrhythmic

Cinchonine C₁₉H₂₂N₂O
Antimalarial (less potent than

quinine)

Cinchonidine C₁₉H₂₂N₂O Antimalarial

Protocol: Isolation of Quinine from Cinchona Bark
The classical methods for alkaloid extraction rely on their basic nature and differential solubility.

The following is a generalized protocol based on these principles.

Materials: Powdered Cinchona bark, ammonia water or milk of lime (calcium hydroxide), an

organic solvent (e.g., toluene or a hydrocarbon mixture), dilute sulfuric acid, charcoal.[25]

Procedure:

Basification: Moisten the powdered Cinchona bark with a basic solution like ammonia

water or milk of lime. This converts the alkaloid salts present in the bark into their free

base form, which is soluble in organic solvents. Let it stand for an hour.

Extraction: Extract the basified bark with an organic solvent (e.g., toluene) for several

hours, typically using a Soxhlet apparatus.

Acid Wash: Transfer the organic extract containing the free base alkaloids into a

separatory funnel and extract it with dilute sulfuric acid. The acidic solution protonates the

basic nitrogen atoms of the alkaloids, making them water-soluble and pulling them from

the organic layer into the aqueous layer.

Crystallization: Separate the acidic aqueous layer. Carefully neutralize it. As the pH

increases, the solubility of the alkaloid sulfates decreases, causing them to crystallize out

of the solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.uomus.edu.iq/img/lectures21/MUCLecture_2022_51949984.pdf
https://en.wikipedia.org/wiki/Quinine
https://patents.google.com/patent/GB758173A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: The crude crystals (a mixture of alkaloid sulfates) can be collected. To purify

the quinine sulfate, dissolve the crude product in hot water, decolorize with activated

charcoal, and recrystallize. This process is repeated until the desired purity is achieved.
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Phase 1: Free Base Formation

Phase 2: Extraction & Separation

Phase 3: Isolation & Purification
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(Alkaloid Salts)
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(e.g., Milk of Lime)

 Converts salts to free bases 

Organic Solvent Extraction
(e.g., Toluene)

 Dissolves free bases 

Acidic Aqueous Extraction
(Dilute H₂SO₄)

 Converts bases back to salts
(transfers to aqueous layer) 

Neutralization & Crystallization

 Precipitates alkaloid sulfates 

Recrystallization
(with Charcoal Treatment)

Pure Quinine Sulfate
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Caption: General workflow for the isolation of quinine from Cinchona bark.
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Conclusion
The history of quinoline is a compelling narrative that mirrors the evolution of organic chemistry

itself. From its serendipitous discovery in coal tar and its vital role as the active principle in

Cinchona bark, the quinoline scaffold rapidly became a target for the pioneers of chemical

synthesis. The classical named reactions developed in the late 19th century—Skraup,

Friedländer, Combes, and others—were not merely academic curiosities; they were

foundational achievements that unlocked the ability to construct a wide variety of heterocyclic

compounds, paving the way for the modern pharmaceutical industry.

For today's researchers, a thorough understanding of these historical methods provides not

only a rich chemical context but also a versatile toolkit for the synthesis of novel quinoline

derivatives. While modern chemistry continues to refine these processes with a focus on

efficiency, safety, and sustainability, the ingenuity of these early discoveries remains the

bedrock upon which the vast and enduring legacy of quinoline chemistry is built.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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